
3-bromo-N-((4-methyl-2-phenylthiazol-5-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-((4-methyl-2-phenylthiazol-5-yl)methyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of thiazole derivatives and has shown promising results in various scientific studies.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Practical Synthesis Methods
One study highlighted the development of practical synthesis methods for orally active CCR5 antagonists, indicating a broader application in synthesizing complex organic compounds for therapeutic purposes. This method involves a series of reactions including esterification, Claisen type reaction, and Suzuki−Miyaura reaction, demonstrating the versatility and importance of such chemical entities in medicinal chemistry (Ikemoto et al., 2005).
Antipathogenic Activity
Another study focused on the synthesis and characterization of acylthioureas derivatives, highlighting their significant antipathogenic activities. The presence of certain halogen atoms in these molecules was correlated with enhanced activity against bacteria known for biofilm formation, suggesting potential for developing novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Metal Complex Synthesis
Research into the synthesis and characterization of Ni(II) and Cu(II) complexes of certain benzamide derivatives revealed insights into the structural and electronic characteristics of these compounds. This study emphasizes the relevance of such compounds in coordination chemistry and potential applications in catalysis or materials science (Binzet et al., 2009).
Microwave-Assisted Synthesis
The efficiency and efficacy of microwave-assisted synthesis techniques were demonstrated in the preparation of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides. This approach offers a faster, cleaner method compared to traditional synthesis methods, underscoring the importance of modern synthesis techniques in chemical research (Saeed, 2009).
Applications in Drug Discovery and Development
Antimicrobial and Anticancer Potential
Studies have also explored the antimicrobial and anticancer potential of benzamide derivatives, suggesting their utility in drug discovery efforts. For example, the synthesis and evaluation of fluorobenzamides containing thiazole and thiazolidine demonstrated promising antimicrobial activities, highlighting the role of fluorine atoms in enhancing biological activity (Desai, Rajpara, & Joshi, 2013).
Antiviral Activities
Benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable activity against avian influenza virus, presenting a novel route for the synthesis of antiviral agents. This research contributes to the ongoing efforts in developing effective therapies against viral diseases (Hebishy, Salama, & Elgemeie, 2020).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds like voreloxin, which contains a thiazole ring, have been found to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
It’s worth noting that compounds with similar structures, such as indole derivatives, are involved in a wide range of biological activities and pathways .
Pharmacokinetics
The solubility of a compound in water and other polar solvents can significantly impact its bioavailability .
Result of Action
Similar compounds have been found to exhibit significant analgesic and anti-inflammatory activities .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Propiedades
IUPAC Name |
3-bromo-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2OS/c1-12-16(23-18(21-12)13-6-3-2-4-7-13)11-20-17(22)14-8-5-9-15(19)10-14/h2-10H,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLYZTQBINRDCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
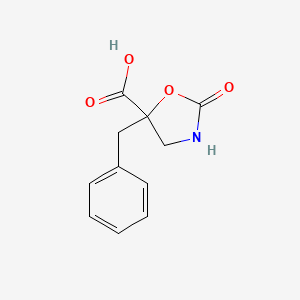

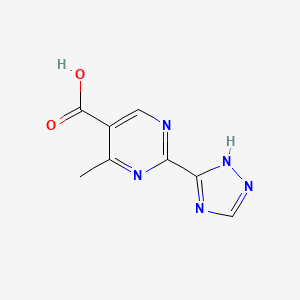
![2-(Benzylsulfonyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2799827.png)
![(E)-2-(2-(1-(carboxymethyl)-1H-indol-3-yl)vinyl)-3-methylbenzo[d]thiazol-3-ium iodide](/img/structure/B2799828.png)
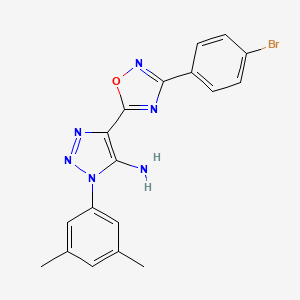
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2799833.png)
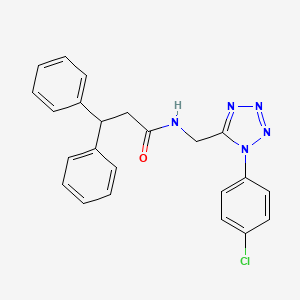

![N-[4-(2-Oxo-1,3-benzoxazol-3-yl)butyl]prop-2-enamide](/img/structure/B2799836.png)
![2-(4-Methoxyphenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2799837.png)

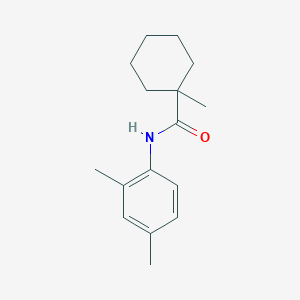
![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate](/img/structure/B2799847.png)
